Tivozanib exerts its effect by precisely targeting the intracellular tyrosine kinase domain of VEGFRs.
The following diagram illustrates the VEGFR-2 signaling pathway and the specific points where this compound acts to inhibit it.
VEGFR-2 signaling pathway and this compound inhibition. This compound binds VEGFR-2 to block ATP and phosphorylation, halting downstream pro-angiogenic signaling.
The pharmacological profile of this compound has been characterized using standardized in vitro and in vivo models. Key experimental details are outlined below.
| Experiment Type | Protocol / Model Description | Key Measured Outcomes |
|---|---|---|
| In Vitro Kinase Assay | Cellular kinase assays measuring inhibition of VEGFR-1, -2, -3 phosphorylation [3]. | Concentration-dependent inhibition of receptor phosphorylation; IC₅₀ values [3]. |
| Cell Viability Assay (MTT) | ACHN renal cancer cell line treated with this compound (0.25–5 µM) for 24, 48, 72 hours [6]. | IC₅₀ value for this compound monotherapy: 0.5 µM [6]. |
| In Vivo Tumor Xenograft | Human RCC tumor xenograft models in mice treated with this compound [3]. | Reduction in tumor growth, angiogenesis, and vascular permeability [3]. |
In the clinical setting, this compound's high selectivity translates into a distinct efficacy and safety profile.
Current research explores this compound in novel combinations and settings to overcome therapeutic resistance and improve outcomes.
| Parameter | Summary Data |
|---|---|
| Bioavailability & Tmax | Oral; median Tmax ranges from 2 to 24 hours [1] [2]. A clinical study reported a mean Tmax of 10.9 ± 5.84 hours for radiolabeled this compound [3]. |
| Apparent Volume of Distribution (Vd/F) | 123 L [1]. |
| Protein Binding | ≥99% (primarily to albumin) [1] [2]. |
| Half-life (t1/2) | Approximately 111 hours (4-5 days) [1] [2]. A clinical study reported a mean serum half-life of 89.3 ± 23.5 hours for radiolabeled this compound [3]. |
| Apparent Clearance (CL/F) | ~0.75 L/h [1]. |
| Primary Route of Elimination | Feces (79% of administered dose; 26% as unchanged drug) [3] [1]. A minor fraction is excreted in urine (12%), solely as metabolites [3] [1]. |
| Key Metabolizing Enzyme | CYP3A4 [1]. Unchanged this compound accounts for about 90% of the circulating drug in serum [1]. |
The foundational human pharmacokinetic data for this compound primarily comes from a phase I, open-label, mass-balance study [3]. Key methodological details and findings from this critical study are summarized below.
| Measurement | Result (Mean ± SD) |
|---|---|
| Cmax for [(14)C]-tivozanib | 12.1 ± 5.67 ng/mL [3] |
| AUC for [(14)C]-tivozanib | 1084 ± 417.0 ng·h/mL [3] |
| Serum Half-life for [(14)C]-tivozanib | 89.3 ± 23.5 hours [3] |
| Total Radioactivity Recovery | 91.0% ± 11.0% of the administered dose [3] |
| Fecal Recovery of Radioactivity | 79.3% ± 8.82% (as unchanged drug and metabolites) [3] |
| Urinary Recovery of Radioactivity | 11.8% ± 4.59% (only as metabolites) [3] |
The diagram below illustrates the logical workflow of the mass-balance study that established the core ADME (Absorption, Distribution, Metabolism, Excretion) data for this compound.
The high protein binding and long half-life of this compound support its once-daily dosing schedule. The minimal renal excretion of unchanged drug suggests it may be a suitable option for patients with renal impairment, though clinical consultation of the full prescribing information is necessary [4] [5].
| Cancer Type | Model Type | Reported Antitumor Effects & Key Findings | Key Mechanisms Implicated |
|---|---|---|---|
| Renal Cell Carcinoma (RCC) | Human RCC xenograft [1] | Anti-tumor effects reported [1] | Inhibition of angiogenesis and vascular permeability [1] |
| Ovarian Carcinoma | Therapy-resistant epithelial ovarian cancer cell lines [2] | Reduced proliferation, clonogenic potential, and invasive ability; induced G2/M cell cycle arrest and apoptosis; synergized with erlotinib [2] | G2/M arrest (increased p21, WEE1, MYT1, CHEK2; decreased Cdc25C, cyclin B1); reduced ICAM-1, uPA, MMP-2 activity [2] |
| Colon, Liver, Lung, Pancreas, etc. | Xenograft models of breast, colon, liver, lung, ovarian, pancreas, prostate, and glioblastoma [1] [2] | Anti-tumor effects observed across a wide range of solid tumor models [1] [2] | Inhibition of angiogenesis [1] [2] |
This compound is a potent and selective pan-inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3) [1] [2] [3]. It functions as a type II tyrosine kinase inhibitor, blocking the intracellular kinase domain and preventing downstream signaling [1].
The following diagram illustrates the primary signaling pathway inhibited by this compound and its consequent anti-tumor effects.
For researchers looking to replicate or build upon these findings, here is a summary of key experimental methodologies.
Studies on therapy-resistant ovarian carcinoma cells provide a detailed look at in vitro methods [2]:
The experimental workflow for these in vitro analyses is summarized below.
| Pathway / Transporter | Role / Interaction | Clinical Impact & Evidence |
|---|---|---|
| CYP3A4 (Metabolism) | Primary oxidative metabolic pathway [1] [2] [3] | Strong inducers reduce exposure; avoid co-administration [4] [3]. Strong inhibitors cause no clinically significant change [4]. |
| CYP1A1 (Metabolism) | Minor oxidative metabolic pathway [1] [5] | The clinical impact of this pathway is not fully characterized. |
| ABCB1 (P-gp) | Efflux transporter limiting brain accumulation [5] | Restricts drug delivery to the brain, potentially reducing efficacy against brain metastases [5]. |
| ABCG2 (BCRP) | Efflux transporter limiting brain accumulation [5] | Restricts drug delivery to the brain, potentially reducing efficacy against brain metastases [5]. |
| UGTs (Glucuronidation) | Potential minor metabolic pathway [6] [3] | This compound is not an inhibitor of UGTs; the clinical significance of this pathway is likely low [6]. |
The quantitative effects of modulating the CYP3A4 pathway have been characterized in clinical studies. The table below presents key pharmacokinetic (PK) parameters from a drug interaction study.
| PK Parameter & Study Details | This compound Alone (Reference) | This compound with Strong CYP3A4 Modulator | Change vs. Reference |
|---|---|---|---|
| With Strong Inhibitor (Ketoconazole) [4] | |||
| • AUC (Area Under the Curve) | Baseline | Increased by 12% | Not Clinically Significant |
| • Cmax (Max Concentration) | Baseline | Unaffected | Not Significant |
| With Strong Inducer (Rifampin) [4] | |||
| • AUC₀–∞ (Extent of Absorption) | Baseline | Significantly Decreased | Clinically Significant |
| • Half-life | Baseline | Decreased | - |
| • Clearance | Baseline | Increased | - |
| General PK (at Steady State) [2] | |||
| • Half-life | 111 hours (approx. 4.6 days) | - | - |
| • Tmax (Time to Cmax) | Median 10 hours (range 3-24) | - | - |
| • Apparent Clearance (CL/F) | ~0.75 L/h | - | - |
| • Protein Binding | >99% (primarily to albumin) | - | - |
The data in the tables above were derived from specific clinical and preclinical studies. Here is a summary of the key methodological details.
1. Clinical DDI Study (CYP3A4 Inhibition & Induction) [4]
2. Preclinical Transporter Substrate Study (ABCB1/ABCG2) [5]
The role of these pathways in the overall handling of this compound by the body is summarized in the diagram below.
Figure 1: A summary of the key metabolic and transporter pathways influencing this compound's pharmacokinetics. Solid lines represent primary pathways; dashed lines represent potential or inhibitory interactions.
Tivozanib exerts its anti-angiogenic effect through highly specific inhibition of VEGF receptors [1] [2]. The diagram below illustrates its targeted signaling pathway and downstream effects.
This compound inhibits VEGF signaling by blocking VEGFR phosphorylation, suppressing downstream pathways critical for angiogenesis.
The table below details this compound's potency and selectivity for its primary kinase targets.
| Kinase Target | Inhibition Potency (IC₅₀) | Experimental Context |
|---|---|---|
| VEGFR-1 | 0.21 nM | In vitro kinase assay [3] |
| VEGFR-2 | 0.16 nM | In vitro kinase assay [3] [4] |
| VEGFR-3 | 0.24 nM | In vitro kinase assay [3] |
| c-Kit | 1.63 nM | In vitro kinase assay [3] |
| PDGFR-β | 1.72 nM | In vitro kinase assay [3] |
Key Selectivity Insight: this compound's picomolar affinity for VEGFRs and significantly lower potency against off-target kinases like c-Kit and PDGFR-β underlies its potentially improved safety profile by minimizing off-target toxicities [3] [4].
The table below summarizes the downstream biological consequences of VEGFR inhibition by this compound in preclinical models.
| Effect Category | Observed Outcome | Experimental Model |
|---|---|---|
| Anti-Proliferative | G2/M cell cycle arrest; induction of apoptosis | Therapy-resistant ovarian carcinoma cell lines [5] |
| Anti-Invasive | Reduced cell invasion; decreased ICAM-1, uPA, and MMP-2 activity | Therapy-resistant ovarian carcinoma cell lines [5] |
| Anti-Angiogenic | Inhibition of tumor angiogenesis and vascular permeability | Mouse xenograft models of various cancers [5] |
| Pharmacodynamic Biomarker | Decreased plasma levels of soluble VEGFR-2 (sVEGFR2) | Clinical studies in patients [6] |
For researchers designing in vitro studies, here are key methodological details from the literature:
| Parameter | Value | Context / Notes |
|---|---|---|
| VEGFR2 (KDR) IC₅₀ | 16 nM | Derived from biochemical kinase activity assay [1]. |
| VEGFR1 IC₅₀ | Not specified | Information not found in current search results. |
| VEGFR3 IC₅₀ | Not specified | Information not found in current search results. |
| Primary Targets | VEGFR1, VEGFR2, VEGFR3, PDGFRα/β, c-KIT | Based on its known inhibitory profile [2]. |
| Selectivity | High for VEGFR family | Described as a selective inhibitor with a narrow inhibitory profile focused on the VEGFR family [2]. |
The IC₅₀ value of 16 nM for VEGFR2 was established through a biochemical analysis of kinase activity in a 2023 comparative study. The key methodological details are as follows [1]:
This methodology provides a direct and comparable measure of this compound's potency against VEGFR2 in a controlled biochemical system.
This compound acts intracellularly to inhibit the kinase activity of VEGFRs. The following diagram illustrates the signaling pathway it targets.
This compound inhibits angiogenesis by blocking VEGFR tyrosine kinase activity and downstream signaling [3] [4] [5].
The provided IC₅₀ of 16 nM confirms this compound as a highly potent VEGFR2 inhibitor. Its classification as a selective, second-generation VEGFR inhibitor suggests that while it primarily targets VEGFRs, the exact potency across all three isoforms (VEGFR1-3) from a single, controlled experiment is not publicly detailed in the searched literature [2].
For a complete pharmacological profile, you may need to consult:
The selectivity of a TKI is quantitatively measured by its half-maximal inhibitory concentration (IC50); a lower IC50 value indicates greater potency against that specific kinase. The following table compares the IC50 values of tivozanib and other approved VEGFR TKIs for the three VEGFRs, highlighting this compound's superior potency.
Table: Comparison of IC50 values (nM) for VEGFR inhibition across various TKIs. A lower value indicates higher potency [1].
| Drug | IC50 for VEGFR-1 (nmol/L) | IC50 for VEGFR-2 (nmol/L) | IC50 for VEGFR-3 (nmol/L) |
|---|---|---|---|
| This compound | 0.21 | 0.16 | 0.24 |
| Axitinib | 0.10 | 0.20 | 0.10-0.30 |
| Sorafenib | Not Available | 90 | 20 |
| Sunitinib | 10 | 10 | 10 |
| Pazopanib | 10 | 30 | 47 |
The high selectivity of this compound is further demonstrated by biochemical kinase activity analyses against large panels of kinases. One study profiling 270 kinases found that This compound displayed greater selectivity for VEGFRs compared to other approved inhibitors like sorafenib and sunitinib [2]. These less selective agents inhibit a wider range of kinases (e.g., c-KIT, FLT-3, PDGFR), which is thought to contribute to a broader range of side effects [1] [2].
The theoretical benefits of this compound's selectivity are supported by experimental and clinical data.
The following diagram illustrates the specific signaling pathway targeted by this compound and its biological consequences.
This compound selectively inhibits VEGFR phosphorylation to block angiogenesis driven by the VHL-HIF-VEGF pathway in clear cell Renal Cell Carcinoma (RCC) [4] [1] [5].
The foundational regimen for tivozanib is structured to optimize efficacy while managing tolerability. The key parameters are summarized in the table below.
| Parameter | Specification |
|---|---|
| Standard Dosage | 1.34 mg [1] |
| Frequency | Once daily [1] |
| Administration | Orally, with water; without regard to meals [1] [2] |
| Treatment Cycle | 28 days [1] |
| Active Dosing Period | 21 days [1] |
| Treatment-Free Period | 7 days [1] |
| Available Strengths | 1.34 mg, 0.89 mg (for dose reduction) [1] |
The 21-days-on/7-days-off schedule was established through phased clinical development to balance continuous target inhibition with patient tolerance.
The following diagram illustrates the core mechanism of action and the logical flow from VEGFR inhibition to the established dosing schedule.
Dose adjustments are critical for managing adverse reactions. The following table outlines common adverse reactions and modification guidelines.
| Parameter | Details | | :--- | :--- | | Common Adverse Reactions | Fatigue/asthenia, hypertension, diarrhea, decreased appetite, nausea, dysphonia, hypothyroidism, cough, stomatitis [1]. | | Serious Adverse Reactions | Hypertension (45% of patients, 22% ≥Grade 3), hemorrhagic events (11%), cardiac failure (1.6%), arterial thromboembolism (2.0%), venous thrombotic events (2.4%), GI perforation, proteinuria (8%), RPLS [1]. | | Dose Reduction Strength | 0.89 mg capsule [1]. | | Key Modifications |
The workflow for managing patients on this compound, particularly regarding hypertension, can be visualized as follows.
This compound has a favorable drug interaction profile, but one key interaction requires attention.
Dosing must be adjusted for patients with specific clinical characteristics.
| Population | Recommendation |
|---|
| Hepatic Impairment | Moderate impairment: Reduce dose to 0.89 mg once daily [1]. Severe impairment: Recommended dosage has not been established [1]. | | Renal Impairment | End-stage renal disease: Recommended dosage has not been established [1]. | | Pregnancy/Lactation | Can cause fetal harm. Advise use of effective contraception during and for 1 month after treatment. Advise not to breastfeed [1] [5]. |
For researchers and clinicians, the key takeaways are:
The table below summarizes the key pharmacokinetic parameters from a crossover study in healthy subjects who received a single oral dose of tivozanib under fasted and fed conditions [1] [2].
| Pharmacokinetic Parameter | Fasted State | Fed State | Geometric Mean Ratio (Fed/Fasted) |
|---|---|---|---|
| Cmax (ng/mL) | 18.1 | 14.1 | 77.5% (90% CI: 72.9–82.4%) |
| AUC0–∞ (ng·h/mL) | 2,198 | 2,377 | No significant difference |
Abbreviations: AUC0–∞: Area under the plasma concentration-time curve from time zero to infinity; Cmax: Maximum observed plasma concentration; CI: Confidence interval.
The data shows that taking this compound with food decreases the maximum concentration by approximately 23% but does not affect the total systemic exposure. This supports the current labeling, which states that this compound can be taken without regard to food [3] [4] [5].
For researchers, the methodology of the pivotal food-effect study provides a model for similar investigations.
The workflow of this protocol can be visualized as follows:
For clinical trial design and patient guidance, the following points are critical:
While food intake is not a major concern, clinical protocols must account for other critical safety aspects consistently highlighted across prescribing information.
The data demonstrates that this compound's absorption is not significantly altered by food intake, offering flexibility in dosing for clinical trials and patient use. The established protocol provides a robust model for food-effect assessment of other oral antineoplastic agents.
Tivozanib is an oral, potent, and selective tyrosine kinase inhibitor that targets Vascular Endothelial Growth Factor Receptors (VEGFR)-1, -2, and -3 [1]. As angiogenesis is a critical process for tumor growth and metastasis, inhibiting VEGF signaling presents a validated therapeutic strategy.
Preclinical studies indicated that this compound had antitumor activity that was additive to 5-fluorouracil (a component of mFOLFOX6) [2] [1]. A subsequent Phase Ib study in patients with advanced gastrointestinal malignancies established the safety and recommended phase II dose of this compound in combination with mFOLFOX6, demonstrating encouraging antineoplastic activity that warranted further exploration in mCRC [2] [1].
The key quantitative outcomes from the Phase Ib and Phase II trials are summarized in the tables below.
Table 1: Efficacy Outcomes from Clinical Trials
| Study Endpoint | Phase Ib Trial (this compound + mFOLFOX6) [2] | Phase II BATON-CRC Trial (this compound + mFOLFOX6) [3] | Phase II BATON-CRC Trial (Bevacizumab + mFOLFOX6) [3] |
|---|---|---|---|
| Patient Population | Advanced Gastrointestinal Malignancies | Previously Untreated Metastatic Colorectal Cancer | Previously Untreated Metastatic Colorectal Cancer |
| Recommended Dose | This compound 1.5 mg daily (21 days on/7 days off) + mFOLFOX6 | This compound 1.5 mg daily (21 days on/7 days off) + mFOLFOX6 | Bevacizumab 5 mg/kg IV every 2 weeks + mFOLFOX6 |
| Primary Endpoint | Safety, MTD | Progression-Free Survival (PFS) | Progression-Free Survival (PFS) |
| Median PFS | Not Reported | 9.4 months | 10.7 months |
| Hazard Ratio (HR) | Not Applicable | 1.091 (CI: 0.693-1.718) | -- |
| Overall Response Rate | 1 Complete Response; 10 Partial Responses | Comparable to control arm | Comparable to this compound arm |
Table 2: Safety and Tolerability Profile
| Parameter | Phase Ib Trial (this compound + mFOLFOX6) [2] [1] | Phase II BATON-CRC Trial (this compound + mFOLFOX6) [3] |
|---|---|---|
| Maximum Tolerated Dose (MTD) | Confirmed as 1.5 mg daily | -- |
| Most Common Adverse Events | Hypertension, Fatigue, Neutropenia, Elevated transaminases | Consistent with known safety profile of this compound and mFOLFOX6 |
| Dose-Limiting Toxicities (DLTs) | Grade 3/4 transaminase elevation (0.5 mg cohort); Grade 3 dizziness (1.5 mg cohort) | Tolerable, with AEs comparable to bevacizumab/mFOLFOX6 |
| Notable | No pharmacokinetic interactions observed between this compound and mFOLFOX6 | -- |
For researchers designing clinical or translational studies, the following methodologies detail the key elements from the published trials.
The Phase II BATON-CRC trial employed the following protocol for the investigational arm [3]:
The key inclusion and exclusion criteria from the Phase II trial are outlined below [4].
A post-hoc analysis from the BATON-CRC trial explored Neuropilin-1 (NRP-1) as a potential predictive biomarker [3]. The general workflow for such an analysis is as follows:
Renal cell carcinoma (RCC) represents a significant oncologic challenge, with advanced disease requiring sequential therapeutic approaches. Angiogenesis suppression through VEGF pathway inhibition and immune checkpoint blockade have emerged as cornerstone strategies in managing advanced RCC. Tivozanib, a highly selective VEGFR TKI, demonstrates targeted activity against VEGFR-1, -2, and -3 with minimal off-target toxicity, distinguishing it from earlier multi-targeted inhibitors [1]. Nivolumab, an anti-PD-1 immune checkpoint inhibitor, restores antitumor immunity by blocking inhibitory signals to T-cells. The scientific rationale for combining these agents stems from the recognized interplay between angiogenesis and immunosuppression in the tumor microenvironment, where VEGF-mediated pathways contribute to immunosuppressive cell populations and inhibit effective antitumor immune responses [2] [3].
The treatment landscape for advanced RCC has evolved significantly, with ICI-based combinations establishing themselves as first-line standards [3]. This progression has created clinical uncertainty regarding optimal sequencing after disease progression on initial ICI regimens. The TiNivo-2 phase 3 trial addressed this pressing clinical question by investigating whether ICI rechallenge with nivolumab combined with this compound provides superior efficacy compared to this compound monotherapy in the post-ICI setting [4] [3]. Understanding the mechanistic basis, clinical evidence, and practical application of this combination is essential for researchers and drug development professionals working to advance RCC therapeutics.
The TiNivo-2 phase 3 trial (NCT04987203) represents a landmark study examining this compound-based therapy in ICI-pretreated RCC patients. This randomized, open-label trial enrolled 343 patients with advanced clear cell RCC who had progressed during or after 1-2 prior systemic therapies, including at least one ICI. Patients received either this compound-nivolumab combination or this compound monotherapy. Surprisingly, the study demonstrated that median PFS was actually longer in the monotherapy arm (7.4 months) compared to the combination arm (5.7 months), with a hazard ratio of 1.10 (95% CI: 0.84-1.43; p=0.49) [4] [3]. These findings challenge conventional assumptions about ICI rechallenge strategies in previously treated RCC patients.
Earlier phase studies provided the foundation for the TiNivo-2 trial. The phase Ib/II TiNivo study demonstrated promising antitumor activity with the this compound-nivolumab combination in metastatic RCC, showing an objective response rate of 56% and disease control rate of 96% [5]. With a median follow-up of 19.0 months, the median PFS was 18.9 months, with similar outcomes observed in both treatment-naïve and previously treated patients [5]. The TIVO-3 phase 3 trial established this compound's efficacy in relapsed/refractory RCC, demonstrating superior PFS compared to sorafenib (5.6 vs. 3.9 months; HR: 0.73) in patients who had received at least two prior systemic therapies [1].
Table 1: Efficacy Outcomes from Key this compound Clinical Trials
| Trial (Phase) | Patient Population | Treatment Arms | Median PFS (months) | ORR | Key Findings |
|---|---|---|---|---|---|
| TiNivo-2 (Phase 3) | Post-ICI RCC (1-2 prior lines) | This compound + Nivolumab | 5.7 | Not reported | No benefit to ICI rechallenge |
| TiNivo-2 (Phase 3) | Post-ICI RCC (1-2 prior lines) | This compound monotherapy | 7.4 | Not reported | Superior to combination |
| TiNivo (Phase 1b/2) | mRCC (48% treatment-naïve) | This compound + Nivolumab | 18.9 | 56% | Promising efficacy in mixed population |
| TIVO-3 (Phase 3) | Relapsed/refractory RCC (2-3 prior therapies) | This compound | 5.6 | 18% | Superior to sorafenib |
| TIVO-3 (Phase 3) | Relapsed/refractory RCC (2-3 prior therapies) | Sorafenib | 3.9 | 8% | Control arm |
The safety profile of this compound-based therapies reveals a predictable pattern of class-effects with distinct characteristics. In the TiNivo-2 trial, serious adverse events occurred in 32% of patients receiving this compound-nivolumab compared to 37% with this compound monotherapy [3]. The most common treatment-emergent adverse events included hypertension (37% combination vs. 40% monotherapy), fatigue (29% vs. 40%), diarrhea (30% vs. 36%), and nausea (16% vs. 28%) [6]. The this compound-nivolumab combination demonstrated a favorable safety profile relative to other TKI-ICI combinations, with lower rates of treatment discontinuation due to adverse events [5] [3].
Patient-reported outcomes (PROs) from the TiNivo-2 trial provide valuable insights into the patient experience during treatment. PROs assessed using the FKSI-DRS and EORTC QLQ-C30 questionnaires demonstrated comparable quality of life between treatment arms, with no significant changes in symptom scores over time [6]. Approximately 75% of all patients reported improved or stable kidney cancer and cancer-treatment related symptoms in both treatment arms, supporting the preservation of quality of life during treatment [6].
Table 2: Adverse Event Profile of this compound-Based Regimens
| Adverse Event | This compound + Nivolumab (%, n=168) | This compound Monotherapy (%, n=171) | Management Recommendations |
|---|---|---|---|
| Hypertension | 37 | 40 | Antihypertensives; dose modification for Grade 3; discontinue for Grade 4 |
| Fatigue | 29 | 40 | Supportive care; dose modification for persistent Grade 2-3 |
| Diarrhea | 30 | 36 | Antidiarrheals; hydration; dose modification for severe cases |
| Nausea | 16 | 28 | Antiemetics; take with food |
| Decreased appetite | 22 | 27 | Nutritional support; small frequent meals |
| Vomiting | 12 | 21 | Antiemetics; dose modification if severe |
| Asthenia | Reported | Reported | Activity conservation; assess for other contributors |
| Any Grade 3/4 AE | 80 (in phase Ib/II) | Lower than sorafenib in TIVO-3 | Dose modification per protocol |
This compound exerts its primary antitumor effect through potent inhibition of vascular endothelial growth factor receptors (VEGFRs). As a highly selective tyrosine kinase inhibitor, this compound targets VEGFR-1, -2, and -3 at nanomolar concentrations, with minimal off-target activity against other kinases [7] [1]. This selectivity profile distinguishes it from earlier, broader-spectrum TKIs and potentially contributes to its improved tolerability. The inhibition of VEGFR signaling blocks downstream pathways including ERK phosphorylation, ultimately suppressing tumor angiogenesis by reducing endothelial cell proliferation, migration, and survival [2]. This antiangiogenic effect starves tumors of essential oxygen and nutrients, inhibiting tumor growth and progression.
The pharmacodynamic effects of this compound have been validated through assessment of serum soluble VEGFR2 (sVEGFR2) levels, which demonstrate a time- and exposure-dependent decrease following treatment initiation [7]. This reduction in sVEGFR2 serves as a biomarker of VEGFR pathway inhibition and confirms target engagement. Additional direct effects include reduction of tumor vascular permeability and normalization of the remaining tumor vasculature, which may improve drug delivery to tumor tissues [7] [1].
Beyond its direct antiangiogenic effects, this compound modulates the immunosuppressive tumor microenvironment through several mechanisms. Preclinical studies demonstrate that this compound-mediated inhibition of the c-Kit/SCF signaling axis reduces the accumulation of immunosuppressive cell populations, including regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) [2]. In HCC patients treated with this compound, researchers observed a significant reduction in circulating Tregs and MDSCs, which correlated with improved overall survival [2]. This immunomodulatory effect resulted from this compound-mediated blockade of c-Kit/SCF signaling, impacting ERK2 phosphorylation specifically in Tregs and MDSCs [2].
The combination of this compound with nivolumab creates a synergistic antitumor environment by simultaneously targeting complementary pathways: this compound reduces immunosuppressive cell populations and normalizes the tumor vasculature, while nivolumab blocks PD-1-mediated T-cell inhibition, thereby enhancing antitumor immunity [3]. This mechanistic rationale supported the development of the this compound-nivolumab combination, despite the recent clinical findings from TiNivo-2 suggesting limited additional benefit from ICI rechallenge in the post-ICI setting [4] [3].
Figure 1: Mechanism of Action of this compound and Nivolumab Combination Therapy
The recommended dosing for this compound monotherapy in relapsed or refractory advanced RCC is 1.34 mg orally once daily for 21 days followed by a 7-day rest period in 28-day cycles [7] [1]. When used in combination with nivolumab based on the TiNivo-2 protocol, the this compound dose should be reduced to 0.89 mg orally once daily on the same schedule, while nivolumab is administered at 480 mg intravenously on day 1 of each 28-day cycle [3] [6]. This dose reduction in the combination setting was implemented following agreements with regulatory authorities due to the potential risk of higher rates of grade 3/4 hypertension [6].
This compound should be administered without regard to food, and capsules must be swallowed whole with a glass of water without opening or crushing [1]. If a dose is missed, it should be skipped and the next dose taken at the regularly scheduled time; double doses should not be administered to make up for missed doses [1]. Treatment should continue until disease progression or unacceptable toxicity, with regular monitoring for adverse events and potential dose modifications as needed [7] [1].
Effective management of treatment-related adverse events is crucial for maintaining patients on therapy and optimizing outcomes. Hypertension is the most frequently observed adverse event, occurring in 45% of patients receiving this compound monotherapy (with 22% experiencing grade 3 or higher) [1]. The median time to onset is approximately 2 weeks, but hypertension has been reported as late as 192 weeks after initiation [1]. Blood pressure must be controlled prior to initiating therapy, monitored after 2 weeks, and then at least monthly thereafter [1].
Table 3: Dose Modification Guidelines for this compound-Related Toxicities
| Toxicity Type | Grade | Recommended Action | Rechallenge Considerations |
|---|---|---|---|
| Hypertension | Grade 3 (despite optimal antihypertensives) | Withhold; resume at reduced dose (0.89 mg) when improves to ≤Grade 2 | Continue antihypertensives; monitor weekly until controlled |
| Hypertension | Grade 4 | Permanently discontinue | Not recommended |
| Cardiac Failure | Grade 3 | Withhold; resume at reduced dose or discontinue based on severity/persistence | Carefully assess benefit-risk before rechallenge |
| Arterial Thromboembolic Event | Any grade | Permanently discontinue | Not recommended |
| Venous Thromboembolism | Severe or life-threatening | Permanently discontinue | Consider alternative anticoagulation if benefit outweighs risk |
| Hemorrhagic Events | Grade 3 or 4 | Permanently discontinue | Not recommended |
| Proteinuria | ≥2 g/24 hours | Withhold; resume at reduced dose when improves to ≤2 g/24 hours | Monitor urinalysis regularly |
| Nephrotic syndrome | Any occurrence | Permanently discontinue | Not recommended |
| RPLS | Any grade | Permanently discontinue | Not recommended |
| Other Adverse Effects | Grade 2 or 3 (persistent/intolerable) | Withhold; resume at reduced dose when improves to Grade 0-1 | Consider prophylactic measures |
| Other Adverse Effects | Grade 4 | Permanently discontinue | Not recommended |
For patients with moderate hepatic impairment (total bilirubin >1.5-3 times ULN with any AST), the this compound dose should be reduced to 0.89 mg once daily [1]. No dosage adjustment is necessary for patients with mild hepatic impairment or renal impairment [1]. In cases where dose reduction is required, the this compound dose should be decreased from 1.34 mg to 0.89 mg, or from 0.89 mg to 0.6 mg if further reduction is needed [1]. Gastrointestinal adverse effects such as diarrhea, nausea, and vomiting should be managed with appropriate supportive medications before implementing dose reductions or treatment interruptions [1].
Current research efforts focus on identifying predictive biomarkers to guide patient selection for this compound-based therapies. Potential biomarkers under investigation include serum soluble VEGFR2 (sVEGFR2), which demonstrates a time- and exposure-dependent decrease following this compound initiation and may serve as a pharmacodynamic marker of VEGFR inhibition [7]. In HCC studies, reduction in Foxp3+c-Kit+pERK+Tregs following this compound treatment correlated significantly with progression-free survival, suggesting this may represent a potential biomarker of response [2]. Additionally, baseline CD4+PD-1+T cell levels and the CD4+T cell:Treg ratio have shown correlation with overall survival outcomes [2].
The TiNivo-2 study incorporated prospective biomarker analyses, including assessment of how immediate prior therapy (ICI vs. non-ICI) influences treatment outcomes [4] [3]. In patients with ICI as their immediate prior therapy, median PFS was 7.4 months with this compound-nivolumab compared to 9.2 months with this compound monotherapy [3]. In contrast, when non-ICI therapy was the most recent treatment, both arms showed similarly lower median PFS of 3.7 months [3]. These findings suggest that the nature of immediate prior therapy may influence outcomes and should be considered in treatment sequencing decisions.
Despite the results of the TiNivo-2 trial, research continues to explore optimal combination strategies for this compound. The immunomodulatory properties of this compound, particularly its ability to reduce Treg and MDSC populations through c-Kit/SCF pathway inhibition, provide a strong rationale for combination with other immunotherapeutic approaches beyond PD-1 inhibition [2]. Ongoing clinical trials are investigating this compound in combination with novel immuno-oncology agents targeting complementary pathways in the tumor microenvironment [1].
Additional research directions include evaluating this compound in other solid tumors such as hepatocellular carcinoma and ovarian cancer, where its antiangiogenic and immunomodulatory effects may provide clinical benefit [1]. The favorable toxicity profile and selective VEGFR targeting make this compound an attractive candidate for combination regimens where minimizing overlapping toxicities is crucial for maintaining dose intensity and treatment duration [3] [1].
Figure 2: TiNivo-2 Study Treatment Protocol Workflow
The investigation of this compound in combination with nivolumab represents an important chapter in the evolution of RCC treatment. While the TiNivo-2 phase 3 trial demonstrated that ICI rechallenge with this combination provided no additional efficacy benefit compared to this compound monotherapy in the post-ICI setting, this compound monotherapy continues to show meaningful clinical activity with a favorable toxicity profile [4] [3]. These findings have significant implications for clinical practice and drug development, suggesting that ICI rechallenge strategies should be discouraged in patients with advanced RCC who have progressed on prior ICI-based regimens [3].
The future role of this compound in RCC management will likely focus on its monotherapy application in later-line settings and potential combinations with novel immunotherapeutic agents beyond PD-1 inhibition. The drug's selective VEGFR targeting and modulation of immunosuppressive cell populations continue to make it an attractive agent for further clinical investigation [2] [1]. Ongoing research should focus on optimizing patient selection through biomarker development and exploring sequential treatment strategies that leverage this compound's unique pharmacokinetic and pharmacodynamic properties to maximize clinical benefit for patients with advanced RCC.
| Trial Element | TIVO-3 Trial [1] | TiNivo-2 Trial [2] [3] |
|---|---|---|
| Clinical Phase | Phase 3 | Phase 3 |
| Study Objective | Compare efficacy/safety of this compound vs. Sorafenib as 3rd/4th-line therapy. | Compare efficacy/safety of this compound monotherapy vs. This compound + Nivolumab in ICI-pre-treated patients. |
| Patient Population | Metastatic RCC; ≥2 prior systemic therapies (incl. ≥1 VEGFR TKI). | Locally advanced/metastatic RCC with clear cell component; progression during/after prior ICI therapy. |
| Randomization & Arms | 1:1 to this compound or Sorafenib. | 1:1 to this compound monotherapy or this compound + Nivolumab. |
| Stratification Factors | IMDC risk category; type of prior therapy. | Not specified in results. |
| Treatment Protocol | This compound: 1.5 mg orally, once daily (3 weeks on/1 week off). Sorafenib: 400 mg orally, twice daily (continuously). | Monotherapy: this compound 1.34 mg orally, once daily (21 days on/7 days off). Combination: this compound 0.89 mg (same schedule) + Nivolumab IV on Day 1 of each 28-day cycle. | | Primary Endpoint | Progression-free survival (PFS) by independent review. | Progression-free survival (PFS). | | Key Secondary Endpoints | Overall survival (OS), objective response rate (ORR), safety. | OS, ORR, duration of response, safety. |
For researchers aiming to understand the translational evidence and clinical application of this compound, the following details on trial outcomes and pharmacology are essential.
The TIVO-3 trial established this compound's role in heavily pre-treated metastatic RCC patients.
The TiNivo-2 trial evaluated this compound with or without nivolumab in patients whose disease progressed after prior immune checkpoint inhibitor (ICI) therapy.
This compound's approved dosage is 1.5 mg orally once daily for 21 days, followed by 7 days off, in a 28-day cycle [4] [5]. However, the TiNivo-2 trial used a 1.34 mg dose for monotherapy and a reduced 0.89 mg dose when combined with nivolumab [3], indicating that dose adjustment may be necessary in combination regimens.
Based on the U.S. prescribing information, the following safety warnings and precautions are critical for clinical protocol design [4]:
For preclinical research, this compound (AV-951) is characterized as a potent, next-generation pan-VEGFR inhibitor with picomolar affinity (IC₅₀ of 160 pM for VEGFR-2) and high selectivity, minimizing off-target kinase inhibition [6] [7]. This mechanistic precision makes it a valuable tool compound for dissecting VEGFR pathway dependencies.
The diagram below illustrates the primary signaling pathway targeted by this compound and its cellular consequences.
The collective data from these trials support the following strategic considerations for drug development professionals:
This compound is a potent and selective oral inhibitor of vascular endothelial growth factor receptors (VEGFR-1, -2, and -3) that has been investigated for the treatment of various solid tumors, including metastatic colorectal cancer (mCRC). The BATON-CRC clinical trial (Phase II) compared this compound plus mFOLFOX6 versus bevacizumab plus mFOLFOX6 in patients with previously untreated metastatic colorectal cancer. While the primary analysis demonstrated that this compound/mFOLFOX6 provided progression-free survival (PFS) comparable to but not superior to bevacizumab/mFOLFOX6, subsequent biomarker analysis revealed a potentially significant finding: neuropilin-1 (NRP-1) expression levels may predict differential response to this compound therapy [1].
NRP-1 is a transmembrane glycoprotein receptor that initially gained attention for its role in neuronal guidance and angiogenesis. Unlike traditional VEGF receptors, NRP-1 lacks intracellular tyrosine kinase domains and functions primarily as a co-receptor that enhances and modulates signaling through various pathways, particularly VEGFR-2 mediated signaling [2]. In the context of cancer biology, NRP-1 is overexpressed in various malignancies, including colorectal cancer, hepatocellular carcinoma, and cholangiocarcinoma, where it contributes to tumor progression and therapy resistance through multiple mechanisms [3]. The discovery that NRP-1 expression might serve as a predictive biomarker for this compound response represents a significant advancement in personalized cancer therapy, potentially enabling better patient stratification and treatment outcomes.
The BATON-CRC trial was a randomized, open-label Phase II study that enrolled treatment-naïve patients with stage IV metastatic colorectal cancer. Patients received mFOLFOX6 every 2 weeks of each 28-day cycle plus either This compound (orally 1.5 mg once daily for 21 days) or bevacizumab (intravenously 5 mg/kg every 2 weeks). The primary endpoint was investigator-assessed progression-free survival, with secondary endpoints including overall survival, overall response rate, duration of response, time to treatment failure, and biomarker subgroup analyses [1].
The trial results demonstrated that the this compound combination regimen provided median PFS of 9.4 months compared to 10.7 months with the bevacizumab regimen (HR = 1.091; CI, 0.693-1.718; P = 0.706). Although this did not meet the prespecified superiority endpoint, the comparable efficacy prompted further investigation of potential biomarkers that might identify patient subsets with enhanced response to this compound [1].
Post-hoc analysis of the BATON-CRC trial data revealed a potentially important relationship between NRP-1 expression levels and this compound efficacy. The findings indicated:
These results suggest that NRP-1 expression status may serve as a predictive biomarker for this compound response, potentially enabling better patient selection in future clinical applications [1].
Table 1: BATON-CRC Trial Overview and NRP-1 Biomarker Findings
| Trial Aspect | Details |
|---|---|
| Trial Phase | Phase II Randomized |
| Patient Population | Treatment-naïve stage IV metastatic colorectal cancer |
| Treatment Arms | This compound + mFOLFOX6 vs. Bevacizumab + mFOLFOX6 |
| Primary Endpoint | Progression-free survival (PFS) |
| Median PFS Results | This compound: 9.4 months vs. Bevacizumab: 10.7 months (HR=1.091) |
| NRP-1 Biomarker Finding | Potential differential this compound benefit in low NRP-1 patients |
| Statistical Significance | Did not meet prespecified superiority boundary |
| Clinical Implications | NRP-1 as potential predictive biomarker for future study |
Neuropilin-1 is a 120 kDa transmembrane glycoprotein that forms part of a small family of plasma membrane-spanning receptors, with NRP-2 being its only known homolog. The extracellular portion of NRP-1 consists of several distinct domains: two Cubilin homology (CUB) domains (a1/a2), two FV/VIII domains (b1/b2), and a meprin/A5-protein/receptor protein-tyrosine phosphatase mu (MAM) domain. These structural elements facilitate interactions with various ligands and co-receptors. The protein's short cytoplasmic domain (44 amino acids) lacks intrinsic enzymatic activity but contains a PDZ-binding motif that enables interactions with intracellular signaling adapters [2].
NRP-1 expression demonstrates distinct tissue distribution patterns. During development, NRP-1 is preferentially expressed on arterial endothelial cells, while NRP-2 is found on venous and lymphatic endothelial cells. In adult tissues, NRP-1 is highly expressed in heart and placenta, with moderate expression in lung, liver, skeletal muscle, kidney, and pancreas. Pathologically, NRP-1 overexpression has been documented in numerous cancers, including brain, breast, lung, colon, ovarian, and prostate cancers [2]. A recent meta-analysis confirmed that NRP-1 overexpression correlates with poorer survival in liver cancer patients and increased risk of vascular invasion and metastasis in both colorectal and liver cancers [3].
The role of NRP-1 as a co-receptor for VEGFR-2 represents its most characterized function in angiogenesis. NRP-1 binds to VEGF165, one of the predominant VEGF-A splice variants, through its specific b1 domain, enhancing VEGFR-2 activation and downstream signaling. This co-receptor function facilitates several pro-angiogenic processes:
The following Graphviz diagram illustrates the central role of NRP-1 in VEGF-mediated signaling pathways:
Diagram 1: NRP-1 in VEGF Signaling Pathways. This diagram illustrates the central role of neuropilin-1 as a co-receptor in VEGF-mediated signaling and the point of this compound inhibition.
Beyond VEGF signaling, NRP-1 interacts with multiple other receptor tyrosine kinases (including MET, PDGFR, and TGF-β receptors) and participates in integrin-mediated adhesion processes. These diverse interactions position NRP-1 as a key modulator of multiple aspects of tumor biology, including angiogenesis, cell survival, migration, and invasion [2] [3]. The ability of NRP-1 to influence these fundamental processes explains its association with aggressive tumor phenotypes and its potential value as both a therapeutic target and predictive biomarker.
Immunohistochemical analysis of NRP-1 expression represents the most widely utilized method for biomarker assessment in clinical tissue samples. The following protocol is adapted from methodologies employed in multiple studies included in the recent meta-analysis of NRP-1 in gastrointestinal cancers [3]:
Table 2: Immunohistochemistry Protocol for NRP-1 Detection
| Step | Reagents and Specifications | Conditions | Quality Controls |
|---|---|---|---|
| Tissue Preparation | 4% neutral buffered formalin; 24h fixation | Room temperature | Fixed tissue control |
| Embedding and Sectioning | Paraffin embedding; 4μm sections | - | Section adhesion verification |
| Deparaffinization and Rehydration | Xylene and ethanol series (100-70%) | Room temperature | Complete paraffin removal check |
| Antigen Retrieval | Citrate buffer (pH 6.0) or EDTA (pH 8.0) | 95-100°C, 20min | Optimal retrieval validation |
| Primary Antibody Incubation | Anti-NRP-1 antibody (e.g., Clone A-12) | 1:100 dilution, 4°C overnight | Positive and negative controls |
| Detection System | HRP-labeled polymer detection | 30min, room temperature | Endogenous peroxidase block |
| Chromogen Development | DAB substrate incubation | 5-10min, monitoring intensity | Reaction time standardization |
| Counterstaining and Mounting | Hematoxylin; permanent mounting medium | Standard protocols | Staining intensity validation |
Scoring and Interpretation: NRP-1 expression is typically evaluated using a semiquantitative scoring system that incorporates both staining intensity and percentage of positive tumor cells. The most common approach involves:
This methodology allows for standardized assessment of NRP-1 protein expression in formalin-fixed, paraffin-embedded tumor tissues, facilitating correlation with clinical outcomes [3].
Transcriptomic analysis of NRP-1 expression provides an alternative or complementary approach to protein-based detection methods. The following workflow outlines the RNA-based assessment of NRP-1:
This RNA-seq approach was utilized in several studies included in the meta-analysis of NRP-1 in gastrointestinal cancers, providing robust quantitative data on NRP-1 transcript levels [3]. The continuous nature of RNA-seq data also enables more sophisticated statistical modeling of the relationship between NRP-1 expression and therapeutic response.
Robust statistical methodology is essential for validating NRP-1 as a predictive biomarker for this compound response. The following approaches are recommended based on the BATON-CRC trial methodology and recent biomarker standards:
The BATON-CRC trial employed these methodologies in their post-hoc analysis, revealing a potential differential effect of this compound based on NRP-1 expression levels [1]. This approach aligns with current guidelines for biomarker analysis in randomized clinical trials.
Based on the BATON-CRC findings and the biological role of NRP-1, the following interpretation framework is proposed for implementing NRP-1 biomarker testing in clinical practice:
The following Graphviz diagram illustrates the complete workflow for NRP-1 biomarker analysis in the context of this compound therapy:
Diagram 2: NRP-1 Biomarker Analysis Workflow. This diagram illustrates the complete process from tissue acquisition through biomarker classification to treatment decision support.
The post-hoc analysis of the BATON-CRC trial suggests that NRP-1 expression levels may serve as a predictive biomarker for response to this compound in metastatic colorectal cancer. While the primary trial endpoint was not met, this biomarker hypothesis generates valuable insights for future drug development and personalized therapy approaches. The biological plausibility of this association is supported by NRP-1's well-characterized role as a co-receptor in VEGF signaling and its broader functions in tumor angiogenesis and progression [2] [3].
Several critical next steps are recommended to advance this biomarker concept:
The integration of NRP-1 biomarker assessment into clinical development programs for anti-angiogenic therapies represents a promising strategy to enhance treatment precision and improve outcomes for cancer patients. As research in this area advances, NRP-1 may join the growing arsenal of molecular markers that enable truly personalized cancer therapy.
This compound is an oral, next-generation vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitor (TKI). Its design aims to optimize efficacy and tolerability through high selectivity and a long half-life [1] [2].
Approval and guideline recommendations for this compound specify a defined patient population within the treatment sequence for advanced RCC. The table below summarizes the core selection criteria based on major regulatory and guideline sources.
| Authority | Indication / Recommendation | Prior Systemic Therapies Required | Key Patient Considerations |
|---|---|---|---|
| U.S. FDA [2] [5] | Relapsed/refractory advanced RCC | Two or more prior therapies | |
| NCCN Guidelines (Category 1) [2] | Subsequent therapy for clear cell RCC | Two or more prior therapies | A preferred regimen in the relapsed/refractory setting. |
| European Medicines Agency [6] | First-line treatment for advanced RCC; or VEGFR & mTOR pathway inhibitor-naïve after one prior cytokine therapy | None (1L) or one prior cytokine therapy | Not for use after prior VEGFR or mTOR inhibitors. |
The clinical scenarios for this compound use are further detailed below:
The following diagram illustrates the decision pathway for this compound patient selection in advanced RCC:
The approval and guideline inclusion of this compound are supported by key clinical trials. The table below summarizes quantitative efficacy data from the pivotal TIVO-3 trial and the recent TiNivo-2 study for easy comparison.
| Trial (Phase) | Patient Population | Comparison | Progression-Free Survival (PFS) | Overall Survival (OS) | Objective Response Rate (ORR) |
|---|
| TIVO-3 (Phase 3) [3] [1] [5] | Relapsed/refractory RCC after ≥2 prior therapies (70% after 2 TKIs) | this compound vs. Sorafenib | 5.6 mo vs. 3.9 mo HR: 0.73; P=0.016 | 16.4 mo vs. 19.2 mo HR: 0.97; P=0.78 (Final) [5] | 18% vs. 8% | | TiNivo-2 (Phase 3) [7] [8] | Advanced RCC after 1-2 prior lines (including an ICI) | this compound (mono) vs. This compound + Nivolumab | 9.2 mo (mono in 2L post-IO) [7] | Data Immature | 22-32% (mono in 2L) [8] |
For research and clinical application, the established dosing and management protocols are as follows.
1. Recommended Dosing and Administration
2. Key Clinical Trial Methodology (TiNivo-2) The TiNivo-2 study provides a contemporary model for evaluating this compound in the post-immunotherapy setting [9] [8].
3. Safety and Tolerability Management this compound's safety profile is characterized by side effects common to VEGFR TKIs, but with a potentially lower rate of certain class-specific toxicities like hand-foot skin reaction compared to sorafenib [3] [1].
This compound represents an important therapeutic option in the advanced RCC treatment landscape, distinguished by its high selectivity for VEGFR and a favorable tolerability profile. Its primary utility lies in the treatment of patients with relapsed or refractory disease following two or more prior systemic therapies, a setting in which it has received a Category 1 recommendation from the NCCN. Emerging evidence also supports its activity as a second-line agent after progression on modern ICI-based combinations. For researchers and clinicians, understanding these specific selection criteria and the associated clinical evidence is crucial for the appropriate application of this targeted therapy.
The standard this compound (FOTIVDA) dosing regimen is 1.34 mg taken orally once daily for 21 consecutive days, followed by a 7-day treatment break, forming a complete 28-day cycle [1] [2]. Treatment continues until disease progression or unacceptable toxicity.
For adverse reactions requiring dose reduction, the recommended lower dose is 0.89 mg once daily on the same 21-days-on/7-days-off schedule [1] [2]. The table below details specific dose modification guidelines for managing adverse reactions.
Table 1: this compound Dose Modification Guidelines for Adverse Reactions [1] [3] [2]
| Adverse Reaction | Severity / Criteria | Recommended Dose Modification |
|---|---|---|
| Hypertension | Grade 3 (persisting despite optimal anti-hypertensive therapy) | Withhold therapy; resume at reduced dose (0.89 mg) when controlled to ≤ Grade 2. |
| Grade 4 | Permanently discontinue. | |
| Cardiac Failure | Grade 3 | Withhold until improvement to Grade 0-1 or baseline; resume at reduced dose or discontinue based on severity/persistence. |
| Grade 4 | Permanently discontinue. | |
| Arterial Thromboembolic Event | Any Grade (e.g., myocardial infarction, stroke) | Permanently discontinue. |
| Hemorrhagic Events | Grade 3 or 4 | Permanently discontinue. |
| Proteinuria | ≥ 2 grams per 24 hours | Withhold therapy; resume at reduced dose when proteinuria improves to ≤ 2 grams per 24 hours. |
| Nephrotic Syndrome | Permanently discontinue. | |
| Reversible Posterior Leukoencephalopathy Syndrome (RPLS) | Any Grade | Permanently discontinue. |
| Other Adverse Effects | Persistent or intolerable Grade 2 or 3; Grade 4 laboratory abnormality | Withhold until improvement to Grade 0-1 or baseline; resume at reduced dose. |
| Grade 4 | Permanently discontinue. |
Beyond dose modification, proactive monitoring and management of specific toxicities are critical for patient safety.
The safety profile of this compound is characterized by manageable side effects, with hypertension being the most common Grade 3-4 event.
Table 2: Select Adverse Reaction Incidence from Clinical Trials [1] [5] [6]
| Adverse Reaction | All Grades Incidence | Grade 3-4 Incidence |
|---|---|---|
| Hypertension | 44% - 45% | ~20% - 22% |
| Fatigue / Asthenia | ~67% | Not Specified |
| Diarrhea | ~43% | Not Specified |
| Nausea | ~30% | Not Specified |
| Dysphonia (hoarseness) | ~27% | Not Specified |
| Hypothyroidism | ~44% | <1% |
| Decreased Appetite | ~39% | Not Specified |
| Stomatitis | ~21% | Not Specified |
| Proteinuria | ~8% | ~2% |
A pooled analysis of the TIVO-3 and TiNivo-2 phase 3 trials confirmed that hypertension was the most frequent Grade 3-4 treatment-emergent adverse event, occurring in approximately 20% of patients in each cohort [5]. The analysis also noted that the incidence of serious adverse events was lower in the TiNivo-2 study, which treated patients in earlier lines of therapy, suggesting that This compound demonstrates better tolerability in the second-line setting compared to later lines [5].
The following diagram outlines the core decision-making protocol for managing patients on this compound therapy, from initial dosing to managing toxicity.
Figure 1: this compound Dose Modification Clinical Decision Protocol. *Specific Severe AEs requiring permanent discontinuation include: Grade 4 hypertension, any grade arterial thromboembolism, Grade 3/4 hemorrhage, nephrotic syndrome, and any grade RPLS [1] [3].
This compound offers a viable treatment option for advanced RCC with a definable and manageable toxicity profile. The cornerstone of its successful clinical application lies in:
The standard dosing schedule for this compound is well-established in clinical practice and trial protocols.
The decision to continue this compound is primarily based on objective efficacy endpoints from pivotal clinical trials. The key evidence supporting its use comes from the TIVO-3 trial, which enrolled patients with advanced RCC who had progressed on two or three prior systemic therapies [4] [5].
Table 1: Efficacy Outcomes of this compound in Relapsed/Refractory Advanced RCC (TIVO-3 Trial)
| Endpoint | This compound Arm | Sorafenib Arm (Control) | Hazard Ratio (HR) |
|---|---|---|---|
| Median Progression-Free Survival (PFS) | 5.6 months [4] [5] [6] | 3.9 months [4] [5] [6] | 0.73 (95% CI: 0.56-0.95) [4] [5] |
| Objective Response Rate (ORR) | 18% [4] [5] | 8% [4] [5] | - |
| Overall Survival (OS) | No statistically significant difference was observed at the primary analysis (HR=0.97) [4]. Long-term follow-up suggested an improving trend (HR=0.89) [6]. |
The superior PFS and improved response rate are the primary drivers for initiating and continuing this compound. Long-term follow-up data indicates that patients who remain progression-free at landmark time points may achieve particularly meaningful overall survival, supporting continued treatment in these responders [6].
Managing adverse events (AEs) proactively is crucial for enabling patients to remain on treatment long enough to derive maximum benefit. This compound has a known safety profile, and its AEs are generally manageable with dose modifications and supportive care [7] [4].
Table 2: Guidelines for this compound Dose Modification Based on Adverse Events
| Adverse Reaction | Severity | Recommended Management |
|---|---|---|
| Hypertension [1] [2] [3] | Grade 3 (persistent despite medication) | Withhold dose. Resume at a reduced dose (0.89 mg) when controlled to ≤ Grade 2. |
| Grade 4 | Permanently discontinue. | |
| Other AEs (e.g., fatigue, diarrhea) [2] [3] | Persistent or intolerable Grade 2 or 3 | Withhold dose. Resume at a reduced dose (0.89 mg) upon improvement to Grade 0-1. |
| Grade 4 | Permanently discontinue. | |
| Proteinuria [1] [2] [3] | ≥2 grams/24 hours | Withhold dose. Resume at a reduced dose (0.89 mg) when <2 grams/24 hours. |
| Nephrotic Syndrome | Permanently discontinue. | |
| Arterial Thromboembolism, RPLS, Severe Hemorrhage [1] [2] [3] | Any grade | Permanently discontinue. |
A multidisciplinary approach is recommended for optimal AE management, including consulting cardiology for hypertension, nephrology for proteinuria, and dermatology for persistent hand-foot syndrome [7].
This protocol outlines the key assessments for evaluating this compound in a clinical trial setting for advanced RCC.
Patient Eligibility:
Baseline Assessments:
On-Treatment Monitoring:
The following workflow summarizes the core structure of a this compound treatment cycle and efficacy monitoring in clinical trials:
This protocol is for investigating the molecular mechanism of action of this compound in a research setting.
The diagram below illustrates the molecular pathway targeted by this compound and the corresponding changes in pharmacodynamic biomarkers:
This compound offers a valuable treatment option for patients with relapsed/refractory advanced RCC. Its favorable efficacy and manageable toxicity profile are supported by robust clinical data. The cornerstone of successful treatment is a structured approach that includes strict adherence to the 21-days-on/7-days-off schedule, vigilant monitoring for adverse events—particularly hypertension and proteinuria—and prompt implementation of evidence-based dose modifications. This disciplined strategy maximizes the potential for patients to remain on treatment and achieve sustained clinical benefit.
The following table summarizes the key clinical characteristics and management guidelines for Tivozanib-induced hypertension, based on data from clinical trials and drug labels [1] [2] [3].
| Aspect | Clinical Data |
|---|---|
| Incidence (All Grades) | 45% - 46% of patients [4] [3] [5] |
| Incidence (Grade 3+) | 22% of patients [3] [5] [6] |
| Median Time to Onset | ~2 weeks (range: from a few days up to 192 weeks) [3] [5] |
| Hypertensive Crisis | 0.8% of patients [5] |
| Recommended Management | Monitor BP after 2 weeks and at least monthly; treat with anti-hypertensives; for persistent Grade 3 hypertension, withhold this compound and resume at a reduced dose upon control; permanently discontinue for Grade 4 hypertension [5] [6] |
A 2023 preclinical study provides a proposed mechanism and potential intervention strategy, summarized in the table below [4].
| Study Element | Findings in Preclinical Model |
|---|---|
| Proposed Mechanism | Involves activation of the AngII / AT1R / ET-1 axis, leading to increased oxidative stress and reduced nitric oxide (NO) bioavailability [4]. |
| Key Molecular Changes | ↑ Plasma AngII, ET-1, oxidative stress markers; ↓ NO levels in plasma and aortic tissue [4]. |
| Physiological Effects | Elevated SBP, DBP, MAP; reduced urine flow; increased proteinuria; histological damage to aorta, heart, and kidneys [4]. |
| Intervention | Co-treatment with the AT1R blocker losartan (10 or 30 mg/kg) prevented the rise in BP and associated vascular, cardiac, and renal toxicity [4]. |
For researchers aiming to replicate or build upon these findings, here is a summary of the key methodological details from the study by [4]:
The diagram below synthesizes the proposed mechanism of this compound-induced hypertension and the protective effect of losartan, as described in the preclinical study [4].
Figure: Proposed pathway for this compound-induced hypertension and Losartan inhibition.
Q: What is the evidence for AngII's role in this compound-induced hypertension? A: A 2023 preclinical study demonstrated that this compound treatment significantly increased plasma AngII levels. The critical evidence is that co-administration of the AT1R blocker losartan completely prevented the development of hypertension and associated vascular toxicity, confirming the pathway's central role [4].
Q: What are the key parameters to monitor in a preclinical study on this topic? A: Beyond standard blood pressure monitoring, the cited study recommends tracking proteinuria and urine flow as markers of renal dysfunction. Confirmatory analyses should include measuring AngII, ET-1, oxidative stress markers, and nitric oxide levels in plasma and vascular tissues, complemented by histopathological examination of the aorta, heart, and kidneys [4].
Q: How should hypertension be managed in patients receiving this compound? A: According to clinical guidelines, blood pressure must be controlled prior to initiation. During treatment, BP should be monitored regularly. For persistent Grade 3 hypertension, this compound should be withheld and can be resumed at a reduced dose of 0.89 mg once BP is controlled. Grade 4 hypertension necessitates permanent discontinuation [5] [6].
The standard dosing for this compound is 1.34 mg taken orally once daily for 21 days, followed by a 7-day rest period, in a 28-day cycle [1] [2]. The dose should be reduced to 0.89 mg for the same schedule in the following scenarios [1] [3] [2]:
| Adverse Reaction | Severity | Dose Modification |
|---|---|---|
| Hypertension [3] | Grade 3 (persisting despite antihypertensives) | Withhold; resume at reduced dose when controlled to ≤Grade 2. |
| Grade 4 | Permanently discontinue. | |
| Cardiac Failure [3] | Grade 3 | Withhold until improves to Grade 0-1; resume at a reduced dose or discontinue. |
| Grade 4 | Permanently discontinue. | |
| Arterial Thromboembolic Events (e.g., MI, stroke) [3] | Any Grade | Permanently discontinue. |
| Venous Thromboembolic Events [2] | Severe or life-threatening | Permanently discontinue. |
| Hemorrhagic Events [3] | Grade 3 or 4 | Permanently discontinue. |
| Proteinuria [3] | ≥2 grams/24 hours | Withhold until improves to ≤2 grams/24 hours; resume at a reduced dose. |
| Nephrotic syndrome | Permanently discontinue. | |
| Reversible Posterior Leukoencephalopathy Syndrome (RPLS) [3] | Any Grade | Permanently discontinue. |
| Other Adverse Reactions [3] | Persistent or intolerable Grade 2 or 3 | Withhold until improves to Grade 0-1; resume at reduced dose. |
| Grade 4 | Permanently discontinue. | |
| Hepatic Impairment [1] [2] | Moderate (total bilirubin >1.5-3x ULN) | Initiate at 0.89 mg. |
Understanding the frequency and timing of Adverse Events (AEs) is crucial for monitoring in clinical trials.
Common Adverse Events The table below summarizes the most frequently reported adverse reactions associated with this compound from clinical trials and real-world data [1] [4] [5]:
| Adverse Event | Incidence in Clinical Trials (Package Insert) [1] | Significant Signal in Real-World Data (FAERS) [4] [5] |
|---|---|---|
| Hypertension | 45% (22% ≥Grade 3) | Yes (Blood pressure increased) |
| Fatigue/Asthenia | Common | Yes |
| Diarrhea | Common | Yes |
| Nausea | Common | Yes |
| Decreased Appetite | Common | Yes |
| Dysphonia (voice hoarseness) | Common | Yes |
| Stomatitis | -- | Yes |
| Dyspnea (shortness of breath) | -- | Yes (Unexpected signal) |
| Constipation | -- | Yes (Unexpected signal) |
| Palmar-Plantar Erythrodysesthesia (hand-foot syndrome) | -- | Yes (Unexpected signal) |
Temporal Onset and Duration An analysis of the phase 3 TIVO-3 trial provided key insights into the timing of AEs [6]:
Hypertension Management
Management of Other Common AEs A multidisciplinary approach is recommended to manage toxicities and maintain patients on therapy [7].
Signaling Pathway & Selectivity this compound is a potent and selective tyrosine kinase inhibitor (TKI) designed to target the VEGF pathway [8] [9]. Its high selectivity is a key differentiator in its safety profile.
Diagram: this compound's highly selective mechanism of action inhibits the key VEGF-driven pathway in clear-cell Renal Cell Carcinoma (ccRCC).
Key Experimental Findings on Selectivity
This compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4 [1] [2]. Concomitant use with drugs that affect this pathway can significantly alter its plasma concentration, impacting both efficacy and safety.
The table below summarizes the interaction profiles with CYP3A4 inhibitors and inducers:
| Interacting Drug Type | Example Agents | Effect on this compound | Clinical Recommendation |
|---|---|---|---|
| Strong CYP3A4 Inducers [3] [2] [4] | Rifampin, Carbamazepine, Phenytoin, St. John's Wort, Enzalutamide [3] | ↓ Exposure & ↓ Half-life [2] [4] | Avoid concomitant use [5] [3] [6] |
| Strong CYP3A4 Inhibitors [2] [4] | Ketoconazole [2] | No clinically relevant change [2] [4] | Co-administration is acceptable |
A study in healthy subjects found that co-administration with the strong inducer rifampin reduced this compound's total exposure (AUC) by approximately half [2] [4]. In contrast, co-administration with the strong inhibitor ketoconazole did not produce clinically relevant changes in pharmacokinetics [2] [4].
For researchers designing in vitro or pre-clinical studies, the following evidence and methodological insights are relevant.
The following diagram illustrates the core metabolic pathway of this compound and the site of action for CYP3A4 modulators.
Q1: What is the most critical drug interaction to avoid in patients taking this compound? The most critical interactions are with strong CYP3A4 inducers. Drugs like rifampin, certain anticonvulsants (carbamazepine, phenytoin), and St. John's Wort can significantly decrease this compound plasma levels, potentially reducing its efficacy, and should be avoided [3] [2].
Q2: Does this compound require dose adjustment when co-administered with strong CYP3A4 inhibitors? Available evidence suggests that no dose adjustment is necessary. Co-administration with strong inhibitors like ketoconazole did not lead to clinically relevant changes in this compound's pharmacokinetics in clinical studies [2] [4].
Q3: Are there tools for studying this compound pharmacokinetics in a research setting without LC-MS/MS? Yes. A validated HPLC-FLD (High-Performance Liquid Chromatography with Fluorescence Detection) method has been developed for quantifying this compound in rat plasma. It offers a sensitive and more accessible alternative for pre-clinical PK studies [2].
Fatigue is one of the most frequently reported adverse effects in patients taking this compound. The table below summarizes key quantitative data from clinical analyses:
| Aspect | Reported Incidence & Details | Source / Context |
|---|---|---|
| Overall Incidence | >20% of patients (one of the most common adverse reactions) [1]. | Prescribing information & clinical trial summary. |
| Grade 3 or Higher | Information not specifically reported for fatigue in sources. | - |
| Co-occurring Symptoms | Often presents alongside diarrhea, decreased appetite, nausea, cough, and stomatitis (all >20% incidence) [1] [2]. | Common adverse reaction profile. |
| Comparative Tolerability | This compound has a favorable safety profile with fewer off-target effects compared to some other TKIs, which may influence fatigue severity [3]. | Expert review in scientific literature. |
Managing fatigue requires a comprehensive approach that addresses both the symptom itself and other contributing factors. The following protocol, synthesized from expert recommendations, outlines a step-by-step management strategy.
Before attributing fatigue solely to this compound, a thorough investigation should rule out other common and manageable causes.
Addressing modifiable factors is the first line of intervention.
If foundational support is insufficient and other causes are managed, direct intervention with the this compound regimen may be necessary.
For researchers designing studies or evaluating real-world evidence, consider these points:
The standard dosing regimen for this compound in advanced Renal Cell Carcinoma (RCC) is detailed below.
| Parameter | Specification |
|---|---|
| Indication | Relapsed or refractory advanced RCC following two or more prior systemic therapies [1] [2]. |
| Recommended Dosage | 1.34 mg orally, once daily [1] [2]. |
| Treatment Cycle | 21 consecutive days of treatment, followed by 7 days off (a 28-day cycle) [1] [2] [3]. |
| Treatment Duration | Continued until disease progression or unacceptable toxicity [2]. |
| Dose Reduction (First Step) | 0.89 mg once daily for 21 days, followed by 7 days off [2]. |
Dose modifications are a critical part of managing treatment-related adverse events. The following table outlines common reasons and actions.
| Adverse Event | Severity/Grade | Recommended Management [2] |
|---|---|---|
| Hypertension | Grade 3 (despite optimal therapy) | Withhold dose; resume at reduced dose when hypertension improves to Grade ≤2. |
| Grade 4 | Permanently discontinue. | |
| Cardiac Failure | Grade 3 | Withhold dose; resume at reduced dose or discontinue based on severity/persistence. |
| Grade 4 | Permanently discontinue. | |
| Arterial Thromboembolic Event | Any grade | Permanently discontinue. |
| Other Adverse Effects | Grade 2 or 3 (persistent or intolerable) | Withhold dose; resume at reduced dose when toxicity resolves to Grade 0 or 1. |
| Grade 4 | Permanently discontinue. |
The approval and treatment guidelines are based on robust clinical trial data, particularly from the TIVO-3 study.
| Trial (Population) | Treatment Arms | Median Progression-Free Survival (PFS) | Hazard Ratio (HR) for PFS | Objective Response Rate (ORR) |
|---|---|---|---|---|
| TIVO-3 (Overall ITT) | This compound vs. Sorafenib | 5.6 months vs. 3.9 months [1] [2] | 0.73 (95% CI: 0.56-0.95) [1] [2] | 18% vs. 8% [1] [2] |
| TIVO-3 (Prior Axitinib Subgroup) | This compound vs. Sorafenib | 5.5 months vs. 3.7 months [3] | 0.68 [3] | 13% vs. 8% [3] |
This compound is a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs). Understanding its mechanism is key for application in research and development.
The following diagram illustrates the primary signaling pathway targeted by this compound and the rationale for its use after prior therapies, including similar agents.
The table below summarizes the key clinical data on tivozanib-associated dysphonia, which is primarily characterized by voice hoarseness and is a very common class effect of VEGF/VEGFR inhibitors [1] [2] [3].
| Feature | Clinical Presentation & Quantitative Data |
|---|---|
| Primary Description | Hoarseness, husky voice, voice changes [1] [2] [4]. |
| Reported Incidence | 27% of patients in clinical trials and post-marketing analyses [2] [3]. Classified as a very common (≥10%) adverse reaction [1]. |
| Onset & Duration | Median time to onset is 37 days (IQR: 11.75–91 days). Nearly half (46.35%) of all adverse events (including dysphonia) occur within the first month of treatment [3]. |
| Severity & Course | Typically low-grade (Grade 1-2), non-progressive, and often manageable without dose interruption. Rarely leads to treatment discontinuation [1] [4]. |
For researchers, the key management strategies focus on protocol design, patient monitoring, and dose modification guidelines:
This compound-induced dysphonia results from a targeted, on-mechanism effect rather than generalized toxicity. Understanding this pathway is crucial for developing mitigation strategies.
The diagram illustrates the hypothesized pathway: as a potent and selective VEGFR tyrosine kinase inhibitor, this compound primarily targets VEGFR-1, -2, and -3 [6] [7]. Inhibition of VEGFR-2 and VEGFR-3 signaling disrupts the maintenance and permeability of the delicate microvasculature supplying the laryngeal region. This leads to capillary leak syndrome and localized edema in the vocal folds, altering their mass and viscosity, which mechanically results in a hoarse voice [1] [7].
For drug development teams, here is a structured approach to evaluate and manage dysphonia in preclinical and clinical studies.
Diarrhea is a frequently observed side effect. The table below summarizes quantitative data from clinical studies and post-marketing safety information.
| Source / Study | Reported Incidence | Notes on Severity |
|---|---|---|
| GoodRx (based on prescribing information) [1] | 43% | Listed as a common side effect. |
| TIVO-3 Trial (Clinical Cancer Research) [2] | Lower rates of grade 3-4 diarrhea vs. sorafenib. | This compound demonstrated a favorable safety profile with lower high-grade toxicity compared to another TKI. |
| 2024 Retrospective Study (PMC) [3] | -- | Diarrhea was not highlighted among the most common or serious treatment-related adverse events in this heavily pre-treated cohort. |
For researchers designing clinical trials or support programs, the following management strategies are recommended. The workflow for managing diarrhea during this compound treatment can be summarized as follows:
For severe or persistent diarrhea, temporary treatment interruption and dose reduction are standard management strategies [4] [5]. The following protocol is recommended:
FOTIVDA dosing for Grade 2 or 3 diarrhea that is not controlled with supportive care.FOTIVDA at a reduced dose (e.g., 0.89 mg once daily) when the adverse event resolves to Grade 0 or 1 [4].FOTIVDA for Grade 4 diarrhea or for any grade that requires a treatment interruption of more than 3 weeks [4].Diarrhea is a known class effect of Vascular Endothelial Growth Factor Receptor (VEGFR) Tyrosine Kinase Inhibitors (TKIs) like this compound [6]. This compound is a potent VEGFR inhibitor designed to have a limited off-target toxicity profile, which may contribute to its lower incidence of high-grade diarrhea compared to other TKIs like sorafenib [3] [2]. The mechanism is often attributed to the expression of VEGFR in the gastrointestinal tract mucosa.
| Comparison Parameter | This compound | Sorafenib | Context & Notes |
|---|---|---|---|
| PFS (Later-line Therapy) | 5.6 months [1] [2] | 3.9 months [1] [2] | TIVO-3 trial; HR 0.73, 95% CI 0.56-0.94; p=0.016 [1] [2] |
| PFS (First-line Therapy) | 11.9 months [3] | 9.1 months [3] | Earlier Phase 3 trial; HR 0.797, 95% CI 0.639-0.993; p=0.042 [3] |
| Overall Survival (OS) | Not significantly different [1] [3] | Not significantly different [1] [3] | Final OS in TIVO-3: HR 0.97, 95% CI 0.75-1.24 [1]. Trend favored sorafenib in 1st-line (HR 1.245) [3]. |
| Common Grade 3/4 AEs | Hypertension (20-44%) [3] [2] | Hand-foot skin reaction (54%) [3] | this compound: Dysphonia (21%) [3]. Sorafenib: Diarrhea (33%), Hypertension (34%) [3]. | | Mechanism of Action | Potent, selective VEGFR-1, -2, -3 TKI [4] [5] | Multitargeted TKI (incl. VEGFR, PDGFR, Raf) [6] | this compound's high selectivity may contribute to its differentiated safety profile [4] [5]. |
The key data in the table above comes from two major Phase 3 clinical trials. Here is a detailed breakdown of their methodologies.
This study directly compared this compound to Sorafenib in patients with refractory metastatic RCC.
This earlier study compared the two drugs in a different treatment setting.
The differing efficacy and safety profiles of these drugs are rooted in their distinct mechanisms of action at the molecular level.
| Parameter | Tivozanib + mFOLFOX6 | Bevacizumab + mFOLFOX6 |
|---|---|---|
| Median Progression-Free Survival (PFS) | 9.4 months [1] [2] | 10.7 months [1] [2] |
| Hazard Ratio (HR) for PFS | 1.091 (95% CI, 0.693-1.718; P = 0.706) [1] | - |
| Overall Response Rate (ORR) | 45.2% [2] (Also reported as 46.9% [3]) | 43.2% [2] |
| Common Grade 3/4 Adverse Events | Neutropenia (39.5%), ALT/AST elevation (16.6%) [2] | Neutropenia (24.1%), ALT/AST elevation (5.7%) [2] |
| Treatment Discontinuation due to AEs | 41.2% [3] | 34.5% [3] |
The BATON-CRC trial was a randomized, open-label, phase II study designed to evaluate the activity of this compound against bevacizumab, both in combination with chemotherapy [1].
This compound and bevacizumab both target the VEGF pathway but through distinct mechanisms, as illustrated below.
A predefined biomarker analysis in the BATON-CRC trial revealed that serum levels of neuropilin-1 (NRP-1), a co-receptor for VEGF, might predict which patients benefit more from this compound [1] [3].
The BATON-CRC trial established that the this compound-mFOLFOX6 combination is a viable regimen with efficacy comparable to the bevacizumab standard, though it did not demonstrate superiority in the overall mCRC population [1] [7]. The most significant finding for future drug development is the potential of NRP-1 as a predictive biomarker. It suggests a promising strategy of patient selection for future trials of this compound, focusing on the low NRP-1 subpopulation where a more profound anti-angiogenic effect was observed [3] [7].
The table below summarizes the key OS findings from pivotal trials and the adjustments made to account for crossover.
| Trial / Analysis | Patient Population | Comparator | Reported OS (Hazard Ratio) | Crossover Rate & Key Confounding Factors | Adjusted OS Analysis & Methods |
|---|
| TIVO-1 (Phase 3) [1] [2] | Advanced RCC, untreated or prior cytokine | Sorafenib | HR 1.23 (95% CI, 0.90-1.67) in previously untreated [1] | 62.6% from sorafenib to this compound; Highly differential subsequent therapy (74% sorafenib vs. 35% this compound) [1] [3] | IPCW (Company-preferred): HR 1.02 (95% CI, 0.67-1.55) [1] RPSFT (ERG-preferred): Lower median OS for this compound (27.1 mo) vs. sorafenib (32.3-38.7 mo) [1] | | TIVO-3 (Phase 3) [4] [5] | Relapsed/Refractory Advanced RCC (2-3 prior lines) | Sorafenib | HR 0.89 (95% CI, 0.70-1.14) at primary analysis [4] | No crossover permitted [5] | Conditional OS (12-month landmark): HR 0.45 (95% CI, 0.22-0.91; P=0.022) for patients alive and progression-free at 12 months [4] |
The design of the TIVO-1 trial created significant challenges for interpreting the true effect of this compound on overall survival.
Source of Confounding: The one-way crossover design allowed most patients in the sorafenib arm to receive this compound after disease progression [1] [2]. This, combined with the lack of available subsequent therapies for many patients in the this compound arm (particularly in Eastern European trial sites), meant that the control group (sorafenib) effectively received the experimental drug (this compound) later in their treatment journey [1] [3]. This contamination biases the OS comparison, making any potential survival benefit for this compound difficult to detect in an unadjusted analysis [1].
Statistical Adjustment Methods: To address this, different statistical methods were applied, each with its own limitations:
The following diagram illustrates the workflow for interpreting these confounded OS data.
The table below synthesizes key safety and efficacy findings from clinical trials and meta-analyses comparing tivozanib with other agents.
| Metric | This compound | Sunitinib | Sorafenib | Cabozantinib | Pazopanib |
|---|---|---|---|---|---|
| Incidence of Grade 3/4 AEs (General) | More favorable profile; significantly less risk of Grade 3/4 toxicity than other TKIs in a network meta-analysis [1]. | Higher risk of Grade 3/4 AEs compared to this compound [1]. | Higher risk of Grade 3/4 AEs compared to this compound [1]. | Higher risk of Grade 3/4 AEs compared to this compound [1]. | Higher risk of Grade 3/4 AEs compared to this compound [1]. |
| Most Common Adverse Events | Hypertension (44%), dysphonia (21%), diarrhea (23%) [2]. | Hand-foot skin reaction (54%), diarrhea (33%), hypertension [2]. | Hand-foot skin reaction (54%), diarrhea (33%) [2]. | Information not covered | Information not covered |
| Hand-Foot Skin Reaction | Lower incidence (14%) [2]. | Information not covered | Higher incidence (54%) [2]. | Information not covered | Information not covered |
| Diarrhea | Lower incidence (23%) [2]. | Information not covered | Higher incidence (33%) [2]. | Information not covered | Information not covered |
| Hepatotoxicity (Grade 3/4 ALT Elevation) | 1% - 4% above 5x ULN [3]. | Information not covered | 2.4% - 4% above 5x ULN [3]. | Information not covered | Information not covered |
| Progression-Free Survival (PFS) vs. Sorafenib | 11.9 months (as 1st-line) [2]; 5.6 months (as 3rd-line+) [4]. | Information not covered | 9.1 months (as 1st-line) [2]; 3.9 months (as 3rd-line+) [4]. | No significant difference in PFS vs. sunitinib, pazopanib, or this compound (1st-line) [1]. | No significant difference in PFS vs. cabozantinib, sunitinib, or this compound (1st-line) [1]. |
| Objective Response Rate (ORR) vs. Sorafenib | Higher ORR [4]. | Information not covered | Lower ORR [4]. | Information not covered | Information not covered |
A consistent finding across studies is that hypertension is the most common adverse event associated with this compound, though it is frequently low-grade and manageable with antihypertensive medication [5] [2] [6]. The drug's safety profile remains manageable even in later lines of therapy and in diverse patient populations [6].
The comparative data are derived from several pivotal clinical trials with rigorous methodologies.
Phase III TIVO-1 Trial [2]
Phase III TIVO-3 Trial [4] [6]
Phase III TiNivo-2 Trial [5] [6]
Network Meta-Analysis (2020) [1]
This compound's safety advantages are attributed to its highly selective mechanism of action. The diagram below illustrates the targeted signaling pathway and its key differentiators.
This compound is a highly potent and selective inhibitor of VEGF receptors 1, 2, and 3 [7]. It inhibits these primary targets at picomolar concentrations, while inhibiting off-target kinases like c-KIT and PDGFR-β requires concentrations ten times higher [2]. This high specificity for the VEGF pathway minimizes off-target toxicities, which is a key differentiator from broader-spectrum TKIs.
The collective data indicate that this compound's high VEGFR selectivity translates into a clinically relevant safety profile. The significantly lower risk of severe (Grade 3/4) adverse events and reduced incidence of side effects like hand-foot skin reaction and diarrhea, compared to agents like sorafenib and sunitinib, is a key consideration for clinical development [1] [2]. These findings suggest that for research and drug development, especially in combination therapies, this compound may offer a more favorable backbone agent due to its potentially lower overall toxicity burden and reduced risk of dose-limiting off-target effects.
The table below summarizes key efficacy outcomes from the phase 3 TIVO-3 trial, which led to tivozanib's FDA approval, and a contemporary real-world study [1] [2] [3].
| Study / Population | Comparison | Progression-Free Survival (PFS) | Overall Response Rate (ORR) | Overall Survival (OS) |
|---|---|---|---|---|
| TIVO-3 (Phase 3): Relapsed/refractory advanced RCC after 2-3 prior systemic therapies [2] [3] | This compound vs. Sorafenib | 5.6 months vs. 3.9 months (HR 0.73; p=0.016) [3] | 18% vs. 8% [3] | 16.4 vs. 19.2 months (HR 0.97) [3] |
| Real-World (MDACC): Heavily pretreated advanced ccRCC (median 4 prior lines); all prior IO, 87% prior cabozantinib, 60% prior lenvatinib [1] | This compound Monotherapy | Median PFS: 3.8 months [1] | ORR: 7.7% (in evaluable patients) [1] | Median OS: 14.1 months [1] |
Key Findings:
For researchers designing clinical trials, understanding the methodology of pivotal studies is crucial.
TiNivo-2 Trial Design [5] [6]:
This compound is a potent and highly selective oral inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs). The diagram below illustrates its targeted mechanism and key differentiators.
Mechanism and Selectivity Explained:
| Trial Name / Study | Phase | Patient Population & Line of Therapy | Comparator | Independent Review ORR (Tivozanib) | Key Notes |
|---|---|---|---|---|---|
| TIVO-1 [1] | III | 1st-line mRCC (treatment-naive or 1 prior non-targeted therapy) | Sorafenib | 33% | Significantly higher than sorafenib (23%); based on independent radiology review [1]. |
| TIVO-3 [2] | III | 3rd/4th-line mRCC (failed ≥2 prior regimens, incl. a VEGFR-TKI) | Sorafenib | 23% | More than double the ORR of sorafenib (11%); responses were durable [2]. |
| TiNivo-2 Subgroup [3] | III | 2nd-line mRCC (after frontline ICI + ICI or TKI + ICI) | Nivolumab + this compound | 22% - 32% | ORR was 22% (post TKI+ICI) and 32% (post ICI+ICI) for this compound monotherapy [3]. |
| Early Phase II [4] | II | Heterogeneous mRCC population | N/A | 18% | Initial activity signal; ORR rose to 30% in clear-cell RCC subgroup with prior nephrectomy [4]. |
The ORR data in these trials were generated through rigorous methodologies designed to ensure objectivity and reliability.
Study Designs: The cited ORR data primarily come from phase III, randomized, open-label trials.
Patient Population: Key eligibility criteria across studies included:
Independent Review Process: To minimize bias, the primary endpoint of ORR was assessed by a blinded Independent Radiology Review committee.
Dosing Regimen: In the clinical trials, this compound was typically administered orally at 1.5 mg once daily in a schedule of 3 weeks on treatment followed by 1 week off [4] [1].
This compound is a potent and selective tyrosine kinase inhibitor designed to target the VEGF pathway. The following diagram illustrates its specific mechanism and the involved signaling cascade.
This compound exerts its anti-tumor effect by potently and selectively inhibiting VEGF receptor tyrosine kinase activity [4] [1]. It is designed to be highly specific for VEGFR-1, -2, and -3, blocking the signaling cascade that drives tumor angiogenesis.
The real-world disproportionality analysis identified and quantified significant adverse events associated with this compound. The table below outlines the core methodologies used in the study [1].
| Aspect | Description |
|---|---|
| Data Source | FDA Adverse Event Reporting System (FAERS) |
| Study Period | January 2021 - December 2023 [1] |
| Case Selection | Reports where this compound was listed as the "Primary Suspect" drug [1] |
| Statistical Methods | Reporting Odds Ratio (ROR), Proportional Reporting Ratio (PRR), Bayesian Confidence Propagation Neural Network (BCPNN), Multi-item Gamma Poisson Shrinker (MGPS) [1] |
| Signal Criteria | AE signal was considered significant only if it met the thresholds for all four algorithms simultaneously [1] |
The workflow for data extraction and analysis in such pharmacovigilance studies typically follows a structured process to ensure robustness.
The analysis of 1,366 reports of this compound-associated AEs identified 94 significant preferred terms (PTs) [1]. The most frequently reported AEs and their timing are summarized below.
| Category | Findings |
|---|---|
| Most Common AEs | Fatigue, Diarrhea, Nausea, Blood pressure increased, Decreased appetite, Dysphonia (voice impairment) [1] |
| Unexpected Significant AEs | Dyspnea (shortness of breath), Constipation, Pain in extremity, Stomatitis (mouth inflammation), Palmar-plantar erythrodysaesthesia syndrome (hand-foot syndrome) [1] |
| Time to Onset (TTO) | Median: 37 days (IQR: 11.75-91 days). Nearly half (46.35%) occurred within the first month of treatment initiation [1] |
This pattern of AEs is consistent with the known class effects of Vascular Endothelial Growth Factor Receptor Tyrosine Kinase Inhibitors (VEGFR TKIs). The study also provides a visual representation of how these AEs are distributed and prioritized for clinical attention.
This FAERS data provides valuable post-marketing surveillance evidence. However, as a spontaneous reporting system, it cannot establish causal relationships, and the findings should be considered hypothesis-generating.
The table below summarizes key efficacy and safety data for Tivozanib and other common RCC treatments, primarily from phase III clinical trials.
| Treatment | Study / Context | PFS (Median) | OS (Median) | ORR | Key Safety and Tolerability Findings |
|---|---|---|---|---|---|
| This compound (monotherapy) | TIVO-1 (1st line vs. Sorafenib) [1] | 11.9 months | 28.8 months | 33.1% | Superior safety profile vs. sorafenib; common AEs: hypertension, diarrhea, fatigue, nausea [1]. |
| This compound (monotherapy) | TIVO-3 (3rd/4th line vs. Sorafenib) [1] | 5.6 months | Not Reached | 18% | Durable activity post-ICI; favorable toxicity profile allows for prolonged dosing [2] [3] [1]. |
| This compound (monotherapy) | TiNivo-2 (2nd line post ICI+TKI) [2] | 7.43 months | Data Immature | 22% | Well-tolerated in a contemporary treatment sequence [2]. |
| This compound (monotherapy) | TiNivo-2 (2nd line post Ipilimumab/Nivolumab) [2] | 9.20 months | Data Immature | 32.4% | Active after dual immunotherapy [2]. |
| Sunitinib (monotherapy) | COMPARZ (1st line vs. Pazopanib) [4] [5] | 9.5 months | 29.1 months | 25% | Higher incidence of fatigue, hand-foot syndrome, thrombocytopenia, and stomatitis vs. pazopanib [4] [5]. |
| Pazopanib (monotherapy) | COMPARZ (1st line vs. Sunitinib) [4] [5] | 10.5 months | 28.9 months | 31% | Non-inferior efficacy to sunitinib; better health-related quality of life scores in multiple domains [4] [5]. |
| Sorafenib (monotherapy) | TIVO-1 (1st line, control arm) [1] | 9.1 months | 29.3 months | 23.3% | Used as a comparator in TIVO trials; more off-target toxicities than this compound [1]. |
Understanding the design of pivotal trials is crucial for interpreting the data.
TIVO-1 (NCT01030783): An open-label, randomized, phase III trial comparing this compound to Sorafenib as initial targeted therapy for advanced RCC [1].
TIVO-3 (NCT02627963): An open-label, randomized, phase III trial evaluating this compound in heavily pre-treated patients [3] [1].
COMPARZ (NCT00720941): An open-label, randomized, phase III non-inferiority trial directly comparing first-line Pazopanib and Sunitinib [4] [5].
This compound is a potent and highly selective VEGFR-1, -2, and -3 tyrosine kinase inhibitor with a long half-life (~4 days), allowing for a 3-weeks-on/1-week-off dosing schedule [1]. Its key differentiator is its minimal off-target activity, which is believed to contribute to its improved tolerability and lower rates of dose reductions compared to older, less selective TKIs [1].
The following diagram illustrates its position in the RCC treatment landscape, particularly after immunotherapy.
While direct cost data for this compound is unavailable in the search results, I found relevant economic analyses for other agents:
For researchers and drug developers, the data suggests:
The following table consolidates the PRO data from the TiNivo-2 study, which evaluated patients with advanced RCC whose disease had progressed after prior immune checkpoint inhibitor (ICI) therapy [1] [2] [3].
| Metric | Tivozanib Monotherapy | This compound + Nivolumab | Key Findings & Comparison |
|---|---|---|---|
| PRO Instrument (Generic) | EORTC QLQ-C30 & FKSI-DRS [1] [2] | EORTC QLQ-C30 & FKSI-DRS [1] [2] | No significant difference in QOL between treatment arms [1] [2] [3]. |
| PRO Instrument (Symptoms) | FKSI-DRS (9-item) [4] | FKSI-DRS (9-item) [4] | Monotherapy maintained symptom control comparable to the combination [1] [4]. |
| Mean Score Change (Baseline to 24 weeks) | Stable [1] [2] [4] | Stable [1] [2] [4] | Both arms preserved mean QOL scores from baseline through 24 weeks of treatment [1] [4]. |
| Patients with Improved QOL | 22.9% (FKSI-DRS) [2] | 28.2% (FKSI-DRS) [2] | Numerically similar proportion of patients reported improvement [2]. |
| Patients with Stable QOL | 53.5% (FKSI-DRS) [2] | 47.2% (FKSI-DRS) [2] | A majority of patients in both arms experienced stable QOL [2]. |
| Patients with Deteriorated QOL | 23.6% (FKSI-DRS) [2] | 24.6% (FKSI-DRS) [2] | A comparable minority experienced a decline in QOL [2]. |
| Impact of Treatment Line (2L vs 3L) | Better outcomes in 2L setting [1] [4] | Information not detailed in sources | With monotherapy, a greater proportion of 2L patients had improved QOL vs. 3L patients (27.5% vs 15.1% on FKSI-DRS) [1]. |
For your reference, here are the detailed methodologies used to generate the PRO data in the TiNivo-2 trial [1] [2] [4]:
To contextualize its safety and QOL profile, this compound is a potent and selective inhibitor of vascular endothelial growth factor receptor (VEGFR) kinase [5]. Its high selectivity is thought to contribute to its manageable side-effect profile. The diagram below illustrates its primary mechanism of action.